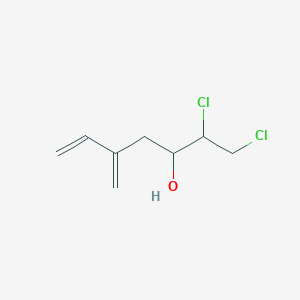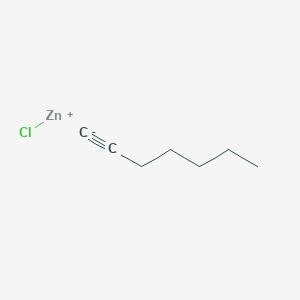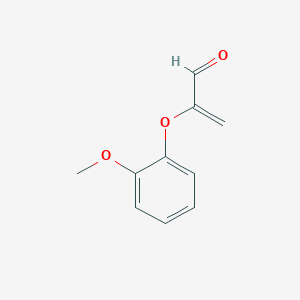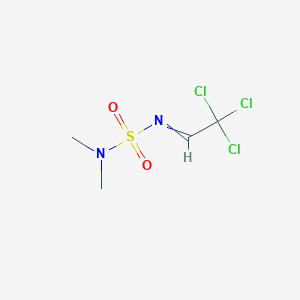
N,N-Dimethyl-N'-(2,2,2-trichloroethylidene)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is a chemical compound known for its high reactivity towards oxygen- and nitrogen-centered nucleophiles. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide typically involves the reaction of N,N-dichloromethanesulfonamide with trichloroethylene. This reaction is carried out under specific conditions to ensure the formation of the desired product . The industrial production methods for this compound are similar, involving large-scale reactions with controlled parameters to achieve high yields and purity.
Chemical Reactions Analysis
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced products.
Substitution: The compound is highly reactive towards nucleophiles, making it suitable for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aromatic compounds can lead to C-alkylation products .
Scientific Research Applications
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide has several scientific research applications, including:
Chemistry: It is used in various organic synthesis reactions due to its high reactivity.
Biology: The compound’s reactivity towards nucleophiles makes it useful in biological studies involving nucleophilic substitution reactions.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide involves its high reactivity towards nucleophiles. The compound can form stable intermediates with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
N,N-Dimethyl-N’-(2,2,2-trichloroethylidene)sulfuric diamide is unique due to its high reactivity towards nucleophiles. Similar compounds include:
N-(2,2,2-Trichloroethylidene)trifluoromethanesulfonamide: This compound also shows high reactivity towards nucleophiles and is used in similar applications.
N-(2,2,2-Trichloroethylidene)nitrobenzenesulfonamide: Another highly reactive compound used in various chemical reactions.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo.
Properties
CAS No. |
64298-54-0 |
|---|---|
Molecular Formula |
C4H7Cl3N2O2S |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
1,1,1-trichloro-2-(dimethylsulfamoylimino)ethane |
InChI |
InChI=1S/C4H7Cl3N2O2S/c1-9(2)12(10,11)8-3-4(5,6)7/h3H,1-2H3 |
InChI Key |
GNFRSWUOKODLCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

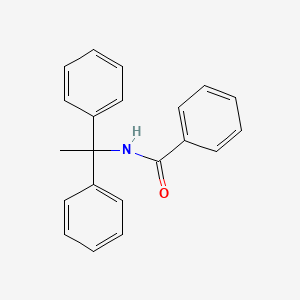
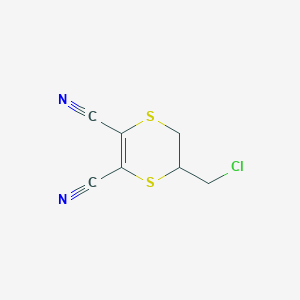
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)




![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
